Nicotyrine

Vue d'ensemble

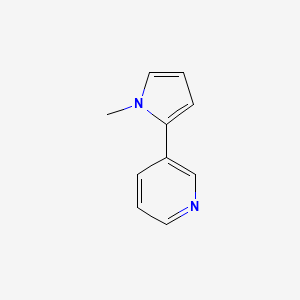

Description

La nicotyrine est un alcaloïde mineur du tabac moins connu, de formule chimique C10H10N2 et d’une masse molaire de 158,204 g·mol−1 . Elle est formée par l’oxydation progressive de la nicotine dans les e-liquides et il a été constaté qu’elle inhibe le métabolisme de la nicotine par l’inhibition des enzymes CYP2A6 et CYP2A13 . La this compound possède des propriétés insecticides similaires à celles de la nicotine, et certains dérivés ont été synthétisés pour cette propriété .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La nicotyrine peut être synthétisée à partir de la nicotine par déshydrogénation catalytique . Ce processus implique l’élimination d’atomes d’hydrogène de la nicotine, ce qui entraîne la formation de this compound. Une autre méthode implique la pyrolyse catalytique de la biomasse du tabac . Cette méthode utilise des températures élevées pour décomposer la biomasse du tabac, ce qui conduit à la formation de this compound.

Méthodes de production industrielle : La production industrielle de la this compound n’est pas aussi répandue que celle d’autres alcaloïdes du tabac. les méthodes mentionnées ci-dessus, la déshydrogénation catalytique et la pyrolyse catalytique, peuvent être mises à l’échelle pour la production industrielle .

Analyse Des Réactions Chimiques

Thermal Decomposition

Nicotyrine undergoes thermal degradation at elevated temperatures, with bond dissociation energies influencing product formation:

| Bond Type | Energy (kcal/mol) | Major Products |

|---|---|---|

| Phenyl C–C (this compound) | 118.24 | Pyridine, 3-methylpyridine |

| Phenyl C–N (Nicotine) | 82.39 | Methyl radical, pyridinyl |

The higher C–C bond energy in this compound compared to nicotine (87.40 kcal/mol) results in distinct decomposition pathways, favoring aromatic fragments .

Oxidation and Air Exposure

This compound formation in e-cigarettes is oxygen-dependent and influenced by vaping parameters:

Table 1: this compound Formation Under Varying Device Power

| Power (W) | Nicotine (μg/puff) | This compound (μg/puff) | This compound/Nicotine Ratio |

|---|---|---|---|

| 6.4 | 16.3 ± 1.44 | 2.11 ± 0.51 | 0.129 ± 0.043 |

| 14.7 | 137 ± 6.72 | 12.7 ± 0.34 | 0.092 ± 0.030 |

| 31.3 | 236 ± 14.0 | 11.6 ± 0.35 | 0.049 ± 0.005 |

-

Key Drivers :

Enzymatic Interactions

This compound inhibits cytochrome P450 enzymes, altering nicotine metabolism:

-

CYP2A6 Inhibition : Reversible inhibition (Kᵢ = 7.5 ± 2.9 μM) delays nicotine clearance, prolonging its half-life .

-

CYP2A13 Inhibition : Higher affinity (Kᵢ = 5.6 ± 0.86 μM) reduces pulmonary nicotine metabolism, enhancing systemic absorption .

Reactivity with Hydroxyl Radicals (- OH)

Theoretical studies indicate this compound reacts with - OH via hydrogen abstraction:

-

Rate Constants :

Photodegradation

Though less studied, this compound undergoes UV-induced degradation in aqueous environments, generating hydroxylated pyridine derivatives. Products remain uncharacterized but are hypothesized to include 6-hydroxythis compound analogs .

Applications De Recherche Scientifique

Nicotyrine, a thermal reaction product of nicotine, is present in e-cigarette vapor and may have several implications for nicotine metabolism, craving satisfaction, and potential health outcomes . Research suggests that this compound could impact the effectiveness of e-cigarettes as smoking cessation tools and may influence exposure to harmful chemicals .

Scientific Research Applications

Nicotine Metabolism Inhibition: this compound inhibits human cytochrome P450 isoforms, specifically CYP2A13 and CYP2A6, which are involved in nicotine metabolism . By slowing down nicotine metabolism, this compound increases nicotine's biological half-life, potentially leading to e-cigarette users feeling satisfied with fewer vaping sessions and thus reducing exposure to harmful chemicals like formaldehyde and acetaldehyde .

Smoking Cessation: this compound may help e-cigarette users reduce the number of puffs needed to satisfy nicotine cravings . The presence of this compound in e-vapor could lead to higher serum nicotine levels, making e-cigarettes a more effective alternative to regular cigarettes in satisfying nicotine cravings .

Reduction of Lung Cancer Risks: this compound might decrease lung cancer risks associated with tobacco-specific nitrosamines (TSNAs) by inhibiting their bioactivation .

Impact on Nicotine Craving and Metabolism The study finds that this compound inhibits the human cytochrome P450 isoforms (i.e., CYP2A13 and CYP2A6), which slows serum nicotine metabolism, thus increasing nicotine’s biological half-life . Consequently, e-cigarette users might feel satisfied with a fewer number of vaping sessions, resulting in lower harmful chemical exposures such as formaldehyde and acetaldehyde .

Drug Discrimination Studies: Studies with rats have indicated that β-Nicotyrine (β-Nic) prolongs the discriminative interoceptive properties of Nicotine (Nic), suggesting a role in e-cigarette abuse liability .

Potential Risks

Tumor Promotion: Delayed nicotine metabolism, caused by this compound, could potentially facilitate exposure to cancer risk through the stimulation of nicotinic acetylcholine receptors (nAchRs) . These receptors can bind with nicotine, N−nitrosonornicotine (NNN), or 4−(methylnitrosamino)−1−(3-pyridyl)−1-butanone (NNK), increasing cell growth and inhibiting apoptosis, which may promote malignant cell growth .

Impact of Flavoring Chemicals: Certain flavoring chemicals can inhibit nicotine metabolism in vitro . Menthol, a popular flavor in both e-cigarettes and traditional tobacco products, can inhibit CYP2A6 and CYP2A13-mediated nicotine metabolism .

This compound Formation and Measurement

Sampling Artifacts: this compound can form during e-liquid preparation through the reaction between nicotine and air . Studies should consider the levels of this compound present in e-liquids and formed during sample collection to avoid overestimation .

Factors Influencing this compound Levels: Higher e-liquid nicotine levels, higher device power settings, and larger puff volumes contribute to higher amounts of nicotine and this compound emissions in e-vapor .

Further Research Needs

Mécanisme D'action

La nicotyrine exerce ses effets en inhibant le métabolisme de la nicotine par l’inhibition des enzymes CYP2A6 et CYP2A13 . Cette inhibition entraîne un retard de la clairance de la nicotine et une atténuation des symptômes de sevrage . Les cibles moléculaires impliquées sont les enzymes CYP2A6 et CYP2A13 , qui jouent un rôle dans le métabolisme de la nicotine .

Composés similaires :

Nicotine : Le principal alcaloïde du tabac, connu pour ses propriétés addictives.

Myosmine : Un autre alcaloïde mineur du tabac aux propriétés similaires à celles de la this compound.

Anabasine : Un alcaloïde du tabac aux propriétés insecticides.

Unicité de la this compound : La this compound est unique en son genre par sa capacité à inhiber le métabolisme de la nicotine par l’inhibition des enzymes CYP2A6 et CYP2A13 . Cette propriété la distingue des autres alcaloïdes du tabac, qui ne présentent pas le même niveau d’inhibition enzymatique .

Comparaison Avec Des Composés Similaires

Nicotine: The primary alkaloid in tobacco, known for its addictive properties.

Myosmine: Another minor tobacco alkaloid with similar properties to nicotyrine.

Anabasine: A tobacco alkaloid with insecticidal properties.

Uniqueness of this compound: this compound is unique in its ability to inhibit the metabolism of nicotine through the inhibition of the CYP2A6 and CYP2A13 enzymes . This property makes it distinct from other tobacco alkaloids, which do not exhibit the same level of enzyme inhibition .

Activité Biologique

Nicotyrine, a derivative of nicotine, has garnered attention for its potential biological activities, particularly in the context of tobacco use and its effects on human health. This article explores the pharmacological properties, mechanisms of action, and implications of this compound, supported by various studies and case analyses.

Overview of this compound

This compound is formed through the dehydrogenation of nicotine and is present in various tobacco products, including e-cigarettes. Its chemical structure allows it to interact with biological systems, particularly through its influence on cytochrome P450 enzymes, which are crucial for drug metabolism.

Interaction with Cytochrome P450

This compound acts as an inhibitor of human cytochrome P450 enzymes, particularly CYP2A6. This inhibition can lead to altered nicotine metabolism, prolonging the effects of nicotine in the body and potentially influencing addiction pathways. Research indicates that higher levels of this compound can result from vaping compared to traditional smoking methods, suggesting a significant role in modifying nicotine's pharmacokinetics in users .

Cytotoxicity and Cell Viability

Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For instance, exposure to e-liquids containing this compound has been associated with reduced cell viability, indicating potential harmful effects on lung cells and other tissues .

Neuropharmacological Effects

The neuropharmacological profile of this compound suggests it may interact with nicotinic acetylcholine receptors (nAChRs), similar to nicotine. Research indicates that this compound can modulate neurotransmitter release and has implications for neuroinflammatory conditions .

Case Studies

- E-Cigarette Users : A study focusing on e-cigarette users reported that individuals exposed to high levels of this compound exhibited altered metabolic responses compared to non-users. The findings suggested that this alteration could increase the risk of dependency on nicotine due to prolonged systemic exposure .

- Animal Models : In animal studies, administration of this compound demonstrated a dose-dependent increase in the duration of nicotine's effects. This suggests that this compound may enhance the subjective experience associated with nicotine consumption, potentially influencing addiction behaviors .

Implications for Tobacco Control

The increasing presence of this compound in vaping products raises concerns regarding its potential role in tobacco addiction and public health. As an inhibitor of nicotine metabolism, this compound may contribute to higher serum nicotine levels among users, potentially increasing the risk for adverse health outcomes.

Propriétés

IUPAC Name |

3-(1-methylpyrrol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFOJXFXERAMLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075048 | |

| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-19-4 | |

| Record name | Nicotyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Nicotyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN4R1LH79Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.